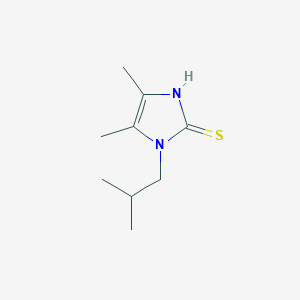

4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

Beschreibung

Eigenschaften

IUPAC Name |

4,5-dimethyl-3-(2-methylpropyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2S/c1-6(2)5-11-8(4)7(3)10-9(11)12/h6H,5H2,1-4H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEGRXRYZCXTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=S)N1)CC(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with 4,5-dimethylimidazole-2-thione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Imidazole derivatives.

Substitution: Thioethers or other substituted imidazoles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Imidazole derivatives, including 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol, have shown promise as anticancer agents. Research indicates that imidazole compounds can form complexes with metal ions, enhancing their cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that imidazole-based metal complexes exhibit higher cytotoxicity compared to traditional chemotherapeutics like cisplatin. The mechanism often involves the induction of apoptosis through pathways that activate p53 and reactive oxygen species (ROS) production .

Antimicrobial Properties

The compound also exhibits significant antimicrobial activity. Imidazole derivatives are known to target bacterial cell membranes and interfere with nucleic acid synthesis, making them effective against a spectrum of pathogens. In vitro studies have shown that modifications in the imidazole structure can enhance its antibacterial efficacy .

Antioxidant Activity

Another notable application is in antioxidant research. Compounds containing the imidazole ring have been investigated for their ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at diseases linked to oxidative damage .

Biochemical Applications

Biological Buffering Agent

this compound serves as an organic buffer in biochemical applications. Its ability to maintain pH stability makes it useful in various biological assays and reactions, particularly those involving enzymes that require specific pH conditions for optimal activity .

Ligand in Coordination Chemistry

The compound acts as a bidentate ligand in coordination chemistry, forming stable complexes with transition metals. These metal complexes are being explored for their potential use in catalysis and as therapeutic agents due to their enhanced reactivity and specificity .

Materials Science Applications

Synthesis of Functional Materials

In materials science, this compound has been utilized in the synthesis of functional materials such as polymers and nanocomposites. Its thiol group allows for thiol-ene click chemistry, which is advantageous for creating cross-linked networks with desirable mechanical properties .

Case Studies

Wirkmechanismus

The mechanism of action of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Imidazole Derivatives

Structural and Functional Group Variations

The following table summarizes critical differences between the target compound and analogous imidazole derivatives:

Key Observations:

Physicochemical Properties

- Solubility : The thiol group in the target compound improves aqueous solubility compared to purely aromatic derivatives (e.g., 4,5-diphenyl variants) but remains less soluble than carboxylic acid-containing analogs .

- Thermal Stability : Crystallographic studies (using SHELX programs) confirm that branched alkyl chains enhance thermal stability relative to linear alkyl or aryl substituents .

Biologische Aktivität

4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

- Molecular Formula : C9H16N2S

- Molecular Weight : 184.3 g/mol

- CAS Number : 852217-79-9

The unique structure of this imidazole derivative includes a thiol group, which is crucial for its biological interactions. The thiol can form covalent bonds with cysteine residues in proteins, potentially leading to enzyme inhibition or modulation of protein function.

The biological activity of this compound is primarily attributed to its interactions at the molecular level:

- Covalent Bonding : The thiol group forms covalent bonds with target proteins, particularly affecting enzymes involved in various biochemical pathways.

- Hydrogen Bonding and π-π Interactions : The imidazole ring can engage in hydrogen bonding and π-π stacking, enhancing its binding affinity to biological targets.

These interactions can lead to alterations in enzyme activity, which is significant for therapeutic applications.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit considerable antimicrobial properties. For instance, studies have shown that related compounds possess activity against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Imidazole derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been evaluated for their ability to inhibit inflammatory mediators. For example, some derivatives showed significant inhibition of cytokine production in vitro, suggesting potential use in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of imidazole derivatives has been explored extensively. Some compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a related imidazole compound demonstrated lower IC50 values than traditional chemotherapeutics like cisplatin in colorectal and breast cancer models . This suggests that this compound may also possess similar anticancer properties.

Case Studies

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. While specific data on this compound is sparse, general insights from imidazole derivatives suggest that factors such as lipophilicity and molecular weight play significant roles in their bioavailability and therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol?

The compound can be synthesized via cyclocondensation reactions involving substituted aldehydes, amines, and thiolating agents. A common approach is the Radziszewski reaction, which utilizes ammonium acetate and a thiocarbamide derivative under reflux in ethanol or acetic acid. Substituent positions (e.g., 4,5-dimethyl groups) influence reaction kinetics and yield . Optimization of solvent polarity and temperature is critical to avoid side products like disubstituted imidazoles.

Q. How can the structural integrity of this compound be experimentally validated?

X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for analogous imidazoles in studies reporting bond angles, torsion angles, and crystal packing (e.g., monoclinic P2₁/c space group) . Complementary techniques include:

Q. What analytical methods are suitable for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Stability studies under varying pH, temperature, and light exposure should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition pathways .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis parameters for higher yields?

A factorial design approach minimizes experimental runs while identifying critical variables (e.g., molar ratios, temperature, catalyst loading). For imidazole derivatives, response surface methodology (RSM) has been used to model interactions between variables, with ANOVA validating statistical significance. Central composite designs are effective for non-linear optimization .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from differences in assay conditions (e.g., cell lines, solvent carriers). A meta-analysis framework comparing IC values under standardized protocols is advised. For example, antimicrobial activity of similar imidazoles varies with substituent electronegativity and lipophilicity, necessitating controlled structure-activity relationship (SAR) studies .

Q. What computational strategies predict the compound’s reactivity and binding affinity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) model electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450) can predict binding modes, validated by MD simulations for stability .

Q. What methodological approaches elucidate structure-activity relationships (SAR) for derivatives?

Systematic substitution at the 1-(2-methylpropyl) or 2-thiol positions with halogens, alkyl, or aryl groups can reveal SAR trends. Biological assays (e.g., MIC for antimicrobial activity) paired with Hammett plots correlate electronic effects with potency. Comparative crystallography of active vs. inactive derivatives identifies critical steric or electronic features .

Q. How can reaction kinetics be studied under varying catalytic conditions?

Pseudo-first-order kinetics experiments with in situ FTIR or NMR monitoring track thiol incorporation rates. Catalysts like iodine or FeCl accelerate cyclization, but may alter regioselectivity. Arrhenius plots determine activation energies, revealing rate-limiting steps .

Q. What strategies mitigate degradation during long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify degradation products (e.g., oxidation of thiol to disulfide). Antioxidants (BHT) and inert atmospheres (N) improve shelf life. Amorphous solid dispersions enhance stability via reduced crystallinity .

Q. How can derivatives be designed for enhanced pharmacokinetic properties?

Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve solubility, while maintaining lipophilic substituents for membrane permeability. Pro-drug strategies (e.g., thiol esterification) enhance bioavailability. In vivo PK/PD studies in rodent models validate absorption and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.